molecular formula C10H6Cl6 B1594563 alpha-Chlordene CAS No. 56534-02-2

alpha-Chlordene

Cat. No.: B1594563
CAS No.: 56534-02-2
M. Wt: 338.9 g/mol
InChI Key: GSNLXLNDMLYEEK-CWOZVJDESA-N
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Chemical Reactions Analysis

Alpha-Chlordene undergoes various chemical reactions, including:

Common reagents used in these reactions include N-chlorosuccinimide (NCS) for chlorination and various oxidizing agents for oxidation reactions . Major products formed from these reactions include epoxides, alcohols, and other chlorinated derivatives.

Mechanism of Action

Alpha-Chlordene exerts its effects by mimicking the action of the nerve excitant picrotoxin. It acts as an antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system, leading to overstimulation of neurons . This mechanism is similar to that of other organochlorine pesticides, which disrupt normal nerve function and can lead to toxicity in both insects and mammals.

Comparison with Similar Compounds

Alpha-Chlordene is part of the cyclodiene family of organochlorine insecticides, which includes compounds such as:

Compared to these compounds, this compound is unique in its specific molecular structure and the particular pathways it affects in biological systems. Its persistence in the environment and potential health hazards make it a compound of significant interest in scientific research and environmental studies.

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for synthesizing alpha-Chlordene with high purity?

  • Methodological Answer : Synthesis typically involves cyclodiene precursor reactions under controlled catalytic conditions (e.g., using AlCl₃ or ZnCl₂). Key steps include:

  • Reaction Optimization : Varying catalyst ratios (1:1 to 1:3 molar ratios) and reaction temperatures (80–120°C) to maximize yield .
  • Purification : Sequential solvent extraction (hexane/acetone) followed by column chromatography to isolate isomers. Purity is validated via GC-MS (>98% purity threshold) .
  • Reproducibility : Detailed protocols must specify inert atmospheres (N₂/Ar) to prevent oxidation byproducts .

Q. How can researchers characterize this compound’s structural isomers to avoid misidentification?

  • Methodological Answer :

  • Analytical Techniques : Combine NMR (¹H/¹³C) for stereochemical analysis and X-ray crystallography for definitive isomer confirmation.
  • Data Cross-Validation : Compare retention indices in GC-MS with literature values (e.g., NIST database) to distinguish this compound from beta- or gamma-isomers .
  • Common Pitfalls : Overlapping NMR signals require deuterated solvent systems (e.g., CDCl₃) and 2D-COSY experiments to resolve ambiguities .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s environmental degradation pathways?

  • Methodological Answer :

  • Controlled Degradation Studies : Use photolysis (UV light at 254 nm) and hydrolysis (pH 5–9 buffers) to simulate environmental conditions. Monitor degradation products via LC-HRMS and quantify half-lives (t₁/₂) using first-order kinetics models .
  • Data Interpretation Challenges : Address contradictory half-life values (e.g., soil vs. aquatic systems) by standardizing organic matter content (5–10% w/w) and microbial activity controls .
  • Advanced Analytics : Apply isotopic labeling (¹⁴C-alpha-Chlordene) to trace metabolite formation in complex matrices .

Q. How can researchers resolve discrepancies in reported toxicity mechanisms of this compound across in vitro models?

  • Methodological Answer :

  • Model Selection : Compare hepatocyte (HepG2) vs. neuronal (SH-SY5Y) cell lines to assess tissue-specific effects. Normalize results to cell viability (MTT assay) and ROS quantification (DCFH-DA probes) .
  • Contradiction Analysis : Conflicting EC₅₀ values may arise from solvent carriers (DMSO vs. ethanol). Standardize solvent concentrations (<0.1% v/v) and include vehicle controls .
  • Meta-Analysis : Use systematic review frameworks (PRISMA) to evaluate bias in historical data, focusing on exposure durations and endpoint measurements .

Q. What strategies ensure reproducibility in this compound’s bioaccumulation studies across laboratories?

  • Methodological Answer :

  • Standardized Protocols : Adopt OECD Test Guidelines (e.g., OECD 305 for bioaccumulation in fish). Specify lipid normalization methods and depuration phases (≥28 days) .
  • Inter-Lab Validation : Share raw chromatographic data and calibration curves via repositories (e.g., Zenodo) to align quantification thresholds .
  • Statistical Rigor : Report confidence intervals (95% CI) for bioconcentration factors (BCF) and use ANOVA to assess inter-lab variability .

Q. Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?

  • Answer :

  • Novelty : Investigate understudied endpoints (e.g., epigenetic effects via DNA methylation assays) rather than replicating acute toxicity studies .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for humane endpoints and sample sizes justified by power analysis .
  • Relevance : Align degradation studies with regulatory needs (e.g., EPA’s IRIS assessments) by prioritizing metabolites with known ecological risks .

Q. What analytical frameworks address contradictory data on this compound’s half-life in aquatic systems?

  • Answer :

  • Multi-Method Validation : Correlate HPLC-UV data with ELISA kits for metabolite detection to reduce false negatives .
  • Error Propagation Analysis : Quantify uncertainties from extraction efficiencies (e.g., 70–90% recovery rates) using Monte Carlo simulations .
  • Meta-Regression : Pool data from 10+ studies to identify covariates (e.g., dissolved organic carbon) influencing half-life variability .

Q. Data Presentation and Reproducibility

Q. How should raw data from this compound experiments be documented to facilitate reuse?

  • Answer :

  • Structured Appendices : Include instrument parameters (e.g., GC column: DB-5MS, 30 m × 0.25 mm) and raw spectral data in supplementary files .
  • Metadata Standards : Adopt ISA-Tab format to detail sample preparation, storage conditions (−80°C), and QA/QC steps (e.g., blank spikes) .
  • Open Access : Deposit datasets in FAIR-aligned repositories (e.g., Figshare) with DOI links for peer validation .

Properties

IUPAC Name

(1R,4S,7S,8S,10S)-2,3,4,5,6,10-hexachlorotricyclo[5.3.0.04,8]deca-2,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl6/c11-3-1-2-4-5(3)7(13)9(15)10(2,16)8(14)6(4)12/h2-5H,1H2/t2-,3-,4-,5-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNLXLNDMLYEEK-CWOZVJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1Cl)C(=C(C2(C(=C3Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]3[C@H]([C@H]1Cl)C(=C([C@]2(C(=C3Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912346
Record name Alpha-Chlordene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56534-02-2
Record name alpha-Chlordene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056534022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpha-Chlordene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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